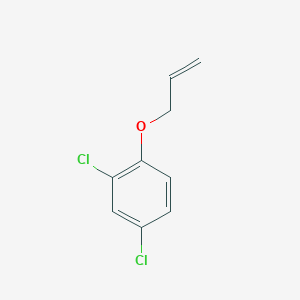
Allyl 2,4-dichlorophenyl ether
Übersicht
Beschreibung
Allyl 2,4-dichlorophenyl ether is a chemical compound with the linear formula C9H8Cl2O . It has a molecular weight of 203.07 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Allyl 2,4-dichlorophenyl ether is represented by the linear formula C9H8Cl2O . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
Allyl 2,4-dichlorophenyl ether derivatives have been synthesized and tested for antifungal activity. These compounds, including N-substituted propylamines and amides, exhibited significant in vitro activity against plant pathogenic fungi. The replacement of the ether group with secondary or tertiary amino groups maintained the antifungal activity on several phytopathogenic fungi (Arnoldi et al., 2007).
Organic Synthesis and Chemical Education
Allyl phenyl ether, a compound structurally related to Allyl 2,4-dichlorophenyl ether, has been used in organic synthesis. The Williamson ether synthesis of allyl phenyl ether and its Claisen rearrangement to 2-allylphenol introduces important reactions of ethers. This approach has educational value, teaching undergraduate students about key reactions in organic chemistry (Sanford et al., 2009).
High-Temperature Water Reactions
Allyl phenyl ether was studied for its reactions in high-temperature water, showing that this environment offers an environmentally benign alternative to the use of acid catalysts or organic solvents. The study demonstrated diverse product distributions at varying temperatures, providing insights into organic reaction mechanisms and environmentally friendly synthesis methods (Bagnell et al., 1996).
Dielectric Materials for Electronics
Allyl phenyl thiophene ether, another related compound, has been synthesized and studied as a potential dielectric material for organic thin film transistors. This research suggests applications in the field of organic electronics, highlighting the role of such compounds in advancing electronic device technology (Sathyapalan et al., 2008).
Catalysis and Isomerization
The isomerization of allyl phenyl ether by zeolite catalysts has been studied, emphasizing the role of catalysts in the green transformation of organic compounds. This research contributes to the development of more sustainable and efficient industrial processes in organic chemistry (Pebriana et al., 2017).
Eigenschaften
IUPAC Name |
2,4-dichloro-1-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFLETJYXQVZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281237 | |
| Record name | Allyl 2,4-dichlorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2,4-dichlorophenyl ether | |
CAS RN |
5441-16-7 | |
| Record name | NSC20960 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyl 2,4-dichlorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLYL 2,4-DICHLOROPHENYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



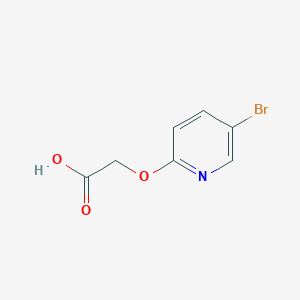
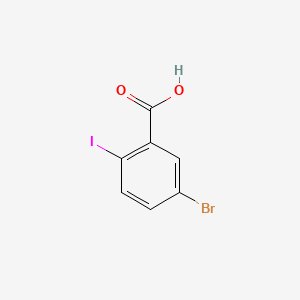
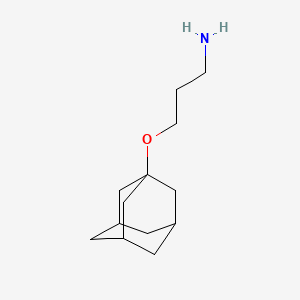


![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)
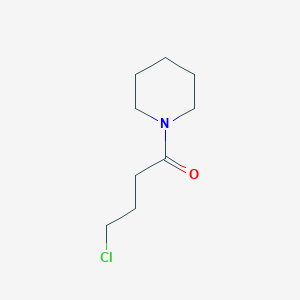
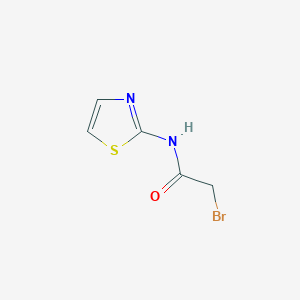
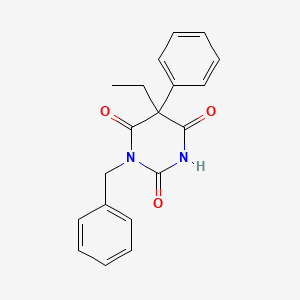
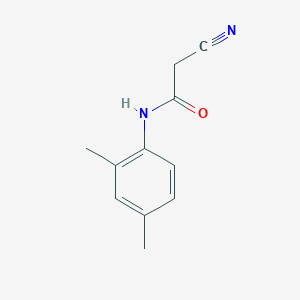


![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)
